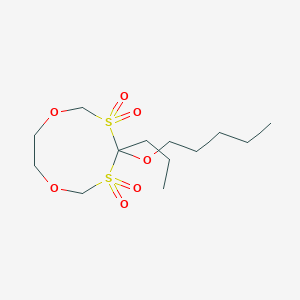
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide is a chemical compound with a unique structure that includes both dioxadithionane and tetraoxide functional groups
Preparation Methods
The synthesis of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide typically involves the reaction of appropriate starting materials under specific conditions. The synthetic route may include steps such as the formation of the dioxadithionane ring, followed by the introduction of the pentyloxy and propyl groups. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Medicine: Investigated for potential therapeutic uses, including as a drug candidate or in drug delivery systems.
Industry: Utilized in industrial processes, such as the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide involves its interaction with molecular targets and pathways. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,7,3,5-Dioxadithionane, 4-(pentyloxy)-4-propyl-, 3,3,5,5-tetraoxide can be compared with other similar compounds, such as:
- 4-Isopropyl-4-methyl-[1,7,3,5]dioxadithionane 3,3,5,5-tetraoxide
- Other dioxadithionane derivatives The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications.
Properties
CAS No. |
64000-61-9 |
|---|---|
Molecular Formula |
C13H26O7S2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
4-pentoxy-4-propyl-1,7,3,5-dioxadithionane 3,3,5,5-tetraoxide |
InChI |
InChI=1S/C13H26O7S2/c1-3-5-6-8-20-13(7-4-2)21(14,15)11-18-9-10-19-12-22(13,16)17/h3-12H2,1-2H3 |
InChI Key |
GUSPFCXBPFTPKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1(S(=O)(=O)COCCOCS1(=O)=O)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















